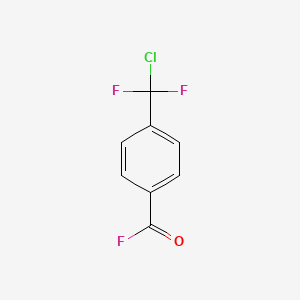

4-(Chlorodifluoromethyl)benzoyl fluoride, 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

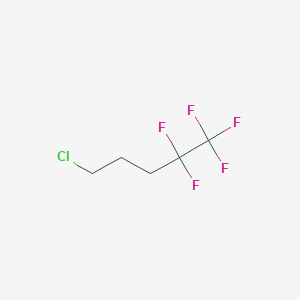

4-(Chlorodifluoromethyl)benzoyl fluoride (CDFMBF) is a chemical compound with the molecular formula C7H4ClF2O2. It is a colorless, volatile liquid with a pungent odor. CDFMBF is a halogenated organic compound that is used in a variety of laboratory and industrial applications. It is primarily used as a reagent in organic synthesis and in the manufacture of fluorine-containing compounds. CDFMBF is also used as a catalyst in the synthesis of polymers and other organic compounds.

Scientific Research Applications

4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorinated compounds such as perfluorinated alkyl sulfonates and perfluorinated carboxylic acids. 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is used as a catalyst in the synthesis of polymers and other organic compounds. It is also used in the synthesis of fluorinated monomers and polymers for use in electronics and other materials.

Mechanism of Action

4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is an organic halogenated compound that is used in a variety of laboratory and industrial applications. The mechanism of action of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is not fully understood, however, it is believed to act as an electrophile in the presence of a nucleophile. The reaction of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% with a nucleophile produces a new compound that is more stable than the original 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% molecule.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% are not well understood. In laboratory studies, 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% has been shown to have a toxic effect on certain types of cells. However, the exact mechanism of action is not known and further research is needed to understand the potential effects of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% on the human body.

Advantages and Limitations for Lab Experiments

4-(Chlorodifluoromethyl)benzoyl fluoride, 96% has several advantages for laboratory experiments. It is a relatively inexpensive and easily obtained reagent, making it an attractive choice for many laboratory applications. Additionally, 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is a volatile liquid, making it easier to handle and store than other compounds. However, 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is a highly reactive compound and should be handled with caution. It is also important to note that 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% is toxic and should not be ingested or inhaled.

Future Directions

4-(Chlorodifluoromethyl)benzoyl fluoride, 96% has a wide range of potential applications in the laboratory and industry. Future research should focus on exploring the potential of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% in the synthesis of new compounds and materials. Additionally, further research should focus on understanding the biochemical and physiological effects of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96% and developing safe handling and storage procedures. Finally, research should also focus on developing methods to reduce the environmental impact of 4-(Chlorodifluoromethyl)benzoyl fluoride, 96%.

Synthesis Methods

4-(Chlorodifluoromethyl)benzoyl fluoride, 96% can be synthesized through various methods. One method involves the reaction of 4-chlorobenzoyl chloride with difluoromethylmagnesium bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chlorobenzoyl chloride with difluoromethylmagnesium iodide in the presence of a base such as potassium carbonate.

properties

IUPAC Name |

4-[chloro(difluoro)methyl]benzoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-8(11,12)6-3-1-5(2-4-6)7(10)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCJWFIOSCPTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.